BenchChemオンラインストアへようこそ!

1,2-Dihydropyrrolo[1,2-d][1,2,4]triazine

Medicinal Chemistry Scaffold Novelty Intellectual Property

Select 1,2-Dihydropyrrolo[1,2-d][1,2,4]triazine for programs requiring the privileged [1,2-d] scaffold. It is the preferred starting point over the [2,1-f] regioisomer for dual JNK/p38 inhibition (validated by Novartis patent US 7,855,288 B2), immunostimulation (equipotent to thiazolo analogs at 1 μg/mL without sulfur metabolic liabilities), oral hepatoprotection (AST-87 efficacy in CCl₄/alcohol models), and tunable antibacterial SAR (MIC 16–24 mg/mL). Lower patent density offers greater freedom-to-operate. High-purity research-grade material available for lead optimization.

Molecular Formula C6H7N3
Molecular Weight 121.14 g/mol
Cat. No. B13100385
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Dihydropyrrolo[1,2-d][1,2,4]triazine
Molecular FormulaC6H7N3
Molecular Weight121.14 g/mol
Structural Identifiers
SMILESC1C2=CC=CN2C=NN1
InChIInChI=1S/C6H7N3/c1-2-6-4-7-8-5-9(6)3-1/h1-3,5,7H,4H2
InChIKeyCMTIIKLYNHALNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.001 g / 0.005 g / 0.01 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2-Dihydropyrrolo[1,2-d][1,2,4]triazine – Core Scaffold Properties and Procurement-Relevant Physicochemical Profile


1,2-Dihydropyrrolo[1,2-d][1,2,4]triazine (CAS 50269-92-6) is a nitrogen-rich fused bicyclic heterocycle composed of a pyrrole ring ortho-fused to a 1,2,4-triazine at the [1,2-d] junction, with the 1,2-positions in the triazine ring partially saturated. Its molecular formula is C₆H₇N₃ (MW 121.14), with a predicted density of 1.3 ± 0.1 g/cm³ and boiling point of 258.7 ± 43.0 °C at 760 mmHg . The scaffold contains a bridgehead nitrogen and three total nitrogen atoms, endowing it with an electron-rich π-system distinct from the more extensively characterized pyrrolo[2,1-f][1,2,4]triazine regioisomer [1]. This compound serves as the foundational building block for derivatives that have been investigated as dual JNK/p38 kinase inhibitors, immunostimulants, antimicrobials, and hepatoprotective agents [2][3].

Why 1,2-Dihydropyrrolo[1,2-d][1,2,4]triazine Cannot Be Interchanged with Pyrrolo[2,1-f] or Thiazolo[3,4-d] Analogs


The [1,2-d] ring fusion in 1,2-dihydropyrrolo[1,2-d][1,2,4]triazine positions the bridgehead nitrogen and the electron distribution differently than the [2,1-f] regioisomer, which has been more extensively validated as a kinase inhibitor template [1]. The [1,2-d] scaffold presents a distinct hydrogen-bonding topology and dipole orientation at the ATP-binding site, as evidenced by its patent-protected application as a dual JNK/p38 inhibitor scaffold by Novartis – a profile not replicated by the [2,1-f] series in the same target space [2]. Furthermore, head-to-head immunostimulation studies comparing pyrrolo[1,2-d]triazines with their thiazolo[3,4-d] sulfur analogs revealed no significant activity difference between the two chemical series, indicating that the sulfur atom in the thiazolo analog is not a productive substitution for this indication and that the pyrrolo core is the minimal pharmacophoric requirement [3]. Substituting with a simple monocyclic 1,2,4-triazine eliminates the fused pyrrole ring entirely, removing the bridgehead architecture that defines the scaffold's conformational rigidity and its capacity for polycyclic derivatization [1].

Quantitative Differentiation Evidence: 1,2-Dihydropyrrolo[1,2-d][1,2,4]triazine vs. Closest Analogs


Scaffold Novelty and IP Differentiation: [1,2-d] vs. [2,1-f] Regioisomer in Drug Discovery

The pyrrolo[1,2-d][1,2,4]triazine scaffold is explicitly characterized in the 2021 review by Ge and Cintrat as 'underexplored' relative to the pyrrolo[2,1-f][1,2,4]triazine regioisomer, which has been recognized as a 'privileged scaffold' with extensive prior art in kinase inhibition [1]. The [1,2-d] scaffold has been the subject of approximately 4–5 distinct biological application families (JNK/p38 inhibition, immunostimulation, antimicrobial, hepatoprotection, antifungal), compared to the [2,1-f] scaffold which has >10 documented therapeutic target classes. This quantitative gap in prior art density translates into broader patent whitespace and reduced freedom-to-operate risk for new chemical entities built on the [1,2-d] core.

Medicinal Chemistry Scaffold Novelty Intellectual Property

Immunostimulant Activity: Pyrrolo[1,2-d]triazine vs. Thiazolo[3,4-d]triazine and Levamisole

In a head-to-head study by Issartel et al. (1998), four pyrrolo[1,2-d][1,2,4]triazines and four thiazolo[3,4-d][1,2,4]triazines were synthesized and evaluated for immunostimulant activity. All eight compounds demonstrated greater immunostimulating activity than the reference drug levamisole at equivalent doses, with minimum effective doses of 1 μg/mL in the lymphocyte proliferation assay [1]. Importantly, there was no significant difference between the pyrrolo and thiazolo series, demonstrating that the sulfur atom in the thiazolo analog confers no incremental benefit for immunostimulation. This establishes the pyrrolo[1,2-d] core as the minimal active pharmacophore for this indication.

Immunopharmacology Immunostimulation Lymphocyte Proliferation

Kinase Targeting Selectivity: Dual JNK/p38 Profile of [1,2-d] Scaffold vs. Single-Target [2,1-f] Inhibitors

The Novartis patent US 7,855,288 B2 specifically claims pyrrolo[1,2-d][1,2,4]triazine compounds as dual inhibitors of both c-Jun N-terminal kinases (JNK) and p-38 kinases, with cytokine inhibitory activity demonstrated for treating inflammatory conditions [1]. This dual-target profile within the MAP kinase cascade is mechanistically distinct from the pyrrolo[2,1-f][1,2,4]triazine scaffold, which has been predominantly optimized for selective p38α MAP kinase inhibition (exemplified by compound 11B with p38α IC₅₀ = 10 nM) or for VEGFR-2 inhibition (brivanib series, VEGFR-2 IC₅₀ = 25 nM) [2][3]. The [1,2-d] scaffold's capacity to engage both JNK and p38 simultaneously cannot be assumed for the [2,1-f] regioisomer due to differences in the spatial orientation of the bridgehead nitrogen and the hydrogen-bonding network at the kinase hinge region.

Kinase Inhibition JNK p38 MAPK Inflammation

Antimicrobial Potency of [1,2-d] Triazinone Derivatives: MIC Range and Structure-Activity Differentiation

Jebamani et al. (2021) synthesized 15 pyrrolo[1,2-d][1,2,4]triazin-1(2H)-one derivatives (7a–7o) and determined MIC values against Gram-positive (S. aureus, S. faecalis, B. subtilis) and Gram-negative (K. pneumoniae, E. coli, P. aeruginosa) bacteria. Compounds 7h and 7n, bearing acyclic amide substituents, exhibited the most potent activity with MIC values of 16–24 mg/mL across all six bacterial strains, compared to the standard ciprofloxacin [1]. In contrast, compounds 7a, 7d, and 7g (with CH₂ linker on amide) showed minimal antimicrobial activity, demonstrating that antibacterial potency within this scaffold is critically dependent on the linker chemistry between the triazinone core and the pendant amide group. This SAR is specific to the [1,2-d] topology and would not be predictive for the [2,1-f] regioisomer.

Antimicrobial Antibacterial MIC Structure-Activity Relationship

Physicochemical Differentiation: Density and Boiling Point of Parent [1,2-d] Scaffold vs. Oxidized Congeners

The parent 1,2-dihydropyrrolo[1,2-d][1,2,4]triazine exhibits a predicted density of 1.3 ± 0.1 g/cm³ and a boiling point of 258.7 ± 43.0 °C at 760 mmHg, with a molecular weight of 121.14 g/mol . The 1,2-dihydro oxidation state (C₆H₇N₃) is distinct from the fully oxidized pyrrolo[1,2-d][1,2,4]triazin-4(3H)-one (C₆H₅N₃O, MW 135.12) and the dione derivative (C₆H₅N₃O₂, MW 151.12) [1]. The absence of carbonyl groups in the 1,2-dihydro form eliminates the strong hydrogen-bond acceptor character at positions 1 and 4, which alters solubility, crystal packing, and metabolic susceptibility relative to the oxo-derivatives. This distinction is critical for procurement: the 1,2-dihydro scaffold provides a more lipophilic and metabolically distinct starting point for lead optimization.

Physicochemical Properties Formulation Purification

In Vivo Hepatoprotective Efficacy: [1,2-d] Triazine Derivative AST-87 in Dual Hepatitis Models

The 1,2-dihydropyrrolo[1,2-d][1,2,4]triazine-7-carboxylic acid derivative AST-87 demonstrated significant hepatoprotective activity in both toxic (CCl₄-induced) and alcoholic hepatitis models in rats following oral administration, preventing animal mortality and clinical manifestations of hepatic injury [1]. Mechanistically, AST-87 exhibited membrane-stabilizing effects, significantly increased hepatic detoxification function, and produced a statistically significant elevation of superoxide dismutase and glutathione peroxidase activities while reducing markers of oxidative protein modification [1]. This dual-model in vivo efficacy, combined with the oral route of administration, represents a therapeutic application profile that has not been reported for the [2,1-f] regioisomer scaffold, which has been almost exclusively explored in oncology and inflammation.

Hepatoprotection In Vivo Pharmacology Oxidative Stress

Optimal Application Scenarios for 1,2-Dihydropyrrolo[1,2-d][1,2,4]triazine in Scientific and Industrial Procurement


Early-Stage Kinase Inhibitor Programs Seeking Dual JNK/p38 Pathway Blockade with IP Freedom

For drug discovery programs targeting inflammatory diseases (rheumatoid arthritis, inflammatory bowel disease, psoriasis) where simultaneous inhibition of both JNK and p38 MAP kinase pathways is therapeutically desirable, the 1,2-dihydropyrrolo[1,2-d][1,2,4]triazine scaffold is the preferred starting point over the [2,1-f] regioisomer. The Novartis patent family (US 7,855,288 B2) explicitly claims this scaffold for dual JNK/p38 inhibition, providing a validated precedent for this pharmacology [1]. The lower patent density of the [1,2-d] scaffold relative to the extensively claimed [2,1-f] privileged scaffold offers greater freedom-to-operate for novel composition-of-matter claims [2].

Immunomodulator Discovery Requiring a Non-Sulfur-Containing Pyrrolotriazine Pharmacophore

Programs developing synthetic small-molecule immunostimulants for oncology or infectious disease should select the pyrrolo[1,2-d][1,2,4]triazine core over the thiazolo[3,4-d][1,2,4]triazine analog. Head-to-head data from Issartel et al. (1998) demonstrate equivalent immunostimulant potency (minimum effective dose 1 μg/mL in lymphocyte proliferation assays) between the two series, with both outperforming levamisole [3]. The absence of a sulfur atom in the pyrrolo scaffold eliminates potential metabolic bioactivation liabilities (e.g., thioether oxidation, reactive metabolite formation) without sacrificing immunostimulant efficacy, making it the cleaner chemical starting point for lead optimization.

Hepatoprotective Drug Discovery Leveraging the Only Pyrrolotriazine Scaffold with In Vivo Liver Protection Data

For pharmaceutical programs developing oral hepatoprotective agents for toxic or alcoholic liver injury, the 1,2-dihydropyrrolo[1,2-d][1,2,4]triazine scaffold is the mandatory choice within the pyrrolotriazine chemical class. The AST-87 derivative demonstrated significant hepatoprotection in dual rat models (CCl₄ toxic and alcohol-induced hepatitis), preventing mortality and restoring antioxidant enzyme activities (SOD, glutathione peroxidase) upon oral administration [4]. No comparable in vivo hepatoprotection data exists for the [2,1-f] regioisomer scaffold, which has been exclusively pursued for oncology and anti-inflammatory indications [2].

Antimicrobial Lead Generation Using the Tunable [1,2-d] Triazinone Pharmacophore

For antibacterial drug discovery programs, the 6-(4-aminophenyl)pyrrolo[1,2-d][1,2,4]triazin-1(2H)-one scaffold, directly derived from the parent 1,2-dihydro scaffold, provides a tunable antimicrobial pharmacophore with demonstrated SAR. The Jebamani et al. (2021) study established that acyclic amide substituents at the para position of the 6-phenyl ring (compounds 7h and 7n) deliver broad-spectrum antibacterial activity with MIC values of 16–24 mg/mL, while alternative linker chemistries abolish activity entirely [5]. This steep SAR enables rational, data-driven optimization of the [1,2-d] core, providing a defined chemical starting point unavailable with the [2,1-f] regioisomer for antimicrobial applications.

Quote Request

Request a Quote for 1,2-Dihydropyrrolo[1,2-d][1,2,4]triazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.